REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.C(OC([N:15]1[CH2:20][CH2:19][C:18]([NH:32]C(OC(C)(C)C)=O)([C:21](=[O:31])[NH:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>CO>[ClH:30].[ClH:1].[Cl:30][C:27]1[CH:26]=[CH:25][C:24]([CH2:23][NH:22][C:21]([C:18]2([NH2:32])[CH2:17][CH2:16][NH:15][CH2:20][CH2:19]2)=[O:31])=[CH:29][CH:28]=1 |f:4.5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
4-tert-butoxycarbonylamino-4-(4-chloro-benzylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(NCC1=CC=C(C=C1)Cl)=O)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvents were concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC1=CC=C(CNC(=O)C2(CCNCC2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mmol | |
AMOUNT: MASS | 71 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |